(2-Fluoro-4,6-dinitrophenoxy)acetic acid

Overview

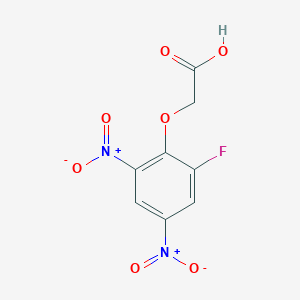

Description

(2-Fluoro-4,6-dinitrophenoxy)acetic acid is a fluorinated aromatic compound featuring a phenoxyacetic acid backbone substituted with a fluorine atom at the 2-position and nitro groups at the 4- and 6-positions. For instance, fluorinated nitroaromatics like 2-fluoro-4,6-dinitroanisole () are synthesized via diazotization and fluorination, suggesting similar methods could apply. The fluorine and nitro substituents likely enhance electron-withdrawing effects, increasing acidity and influencing reactivity in biological or synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Fluoro-4,6-dinitrophenoxy)acetic acid typically involves the reaction of 5-difluoro-2,4-dinitrobenzene with ethylene glycol under alkaline conditions . The reaction proceeds through nucleophilic substitution, where the ethylene glycol acts as a nucleophile, replacing one of the fluorine atoms on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and minimize waste. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4,6-dinitrophenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.

Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the fluorine atom or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenoxyacetic acids, and various quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Fluoro-4,6-dinitrophenoxy)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4,6-dinitrophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitro groups can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (2-Fluoro-4,6-dinitrophenoxy)acetic acid with key analogs based on substituents, molecular properties, and applications:

Structural and Functional Analysis

- Electron-Withdrawing Effects: The fluorine and nitro groups in this compound enhance the compound's acidity compared to chlorine-substituted analogs (e.g., 2,4,6-Trichlorophenoxyacetic acid). This could improve its solubility in polar solvents and reactivity in esterification or amidation reactions.

- Fluorine, being smaller and more electronegative, may balance hydrophobicity and electronic effects.

- Toxicity Profile: Chlorinated phenoxyacetic acids like 2,4,6-Trichlorophenoxyacetic acid are associated with significant toxicity, requiring stringent safety measures (e.g., respiratory protection, emergency protocols). Fluorinated analogs might exhibit different toxicokinetics but require empirical validation.

Commercial and Research Relevance

- Agrochemicals: Chlorinated and nitrated phenoxyacetic acids are historically used as herbicides. The fluorine variant may offer improved selectivity or reduced environmental persistence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Fluoro-4,6-dinitrophenoxy)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Approach :

-

Route 1 : Adapt protocols for analogous phenoxyacetic acids. For example, dissolve the precursor (e.g., 2-fluoro-4,6-dinitrophenol) in methanol, add a catalytic acid (e.g., H₂SO₄), and reflux with chloroacetic acid. Monitor reaction progress via TLC .

-

Route 2 : Use nucleophilic aromatic substitution (SNAr) by reacting 2-fluoro-4,6-dinitrochlorobenzene with glycine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

-

Key Variables :

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency.

-

Catalyst : Acidic catalysts (H₂SO₄) improve esterification rates.

-

Temperature : Reflux (~80–100°C) balances reaction speed and side-product formation.

-

Yield Optimization : Recrystallization from ethanol or acetone improves purity (>95%) .

- Data Table :

| Synthetic Route | Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Esterification | H₂SO₄ | Methanol | 65–70 | 72–78 | 92–95 |

| SNAr | K₂CO₃ | DMF | 80–90 | 65–70 | 88–90 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para-fluorine splitting in aromatic regions) and acetic acid protons (δ ~3.8–4.2 ppm) .

- FT-IR : Confirm ester C=O (~1740 cm⁻¹) and nitro group stretches (~1520, 1350 cm⁻¹) .

- Chromatographic Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity analysis .

- GC-MS : Derivatize with diazomethane to improve volatility; monitor molecular ion peaks (m/z ~274) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Framework :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to assess electronic effects of fluorine and nitro groups on acidity (pKa prediction) .

- MD Simulations : Model solvation in polar solvents (water, DMSO) to predict solubility and aggregation behavior .

- Key Insights :

- The electron-withdrawing nitro groups reduce electron density on the phenoxy ring, enhancing electrophilic substitution resistance.

- Fluorine substituents increase thermal stability by reducing steric strain in the crystal lattice .

Q. What strategies resolve contradictory data regarding the biological activity of this compound across different assays?

- Contradiction Analysis :

-

Case 1 : Discrepancies in cytotoxicity (e.g., IC₅₀ = 10 μM vs. 50 μM).

-

Root Cause : Variations in cell line permeability (e.g., HeLa vs. HEK293) or assay protocols (MTT vs. resazurin) .

-

Resolution : Standardize cell lines and use orthogonal assays (e.g., flow cytometry for apoptosis).

-

Case 2 : Conflicting enzyme inhibition results (e.g., COX-2 vs. COX-1 selectivity).

-

Root Cause : Differences in enzyme source (recombinant vs. native) or buffer conditions (pH, ionic strength) .

-

Resolution : Validate with isothermal titration calorimetry (ITC) to measure binding constants directly .

- Data Table :

| Assay Type | Observed IC₅₀ (μM) | Cell/Enzyme Source | Protocol Variant |

|---|---|---|---|

| MTT Cytotoxicity | 10.2 ± 1.5 | HeLa | 24-h incubation |

| Resazurin | 48.7 ± 3.2 | HEK293 | 48-h incubation |

Q. Key Methodological Considerations

- Synthesis : Prioritize SNAr for scalability but optimize esterification for purity.

- Characterization : Combine NMR (structural elucidation) and HPLC (purity validation).

- Computational Tools : Use DFT/MD to pre-screen experimental conditions.

- Biological Assays : Control for cell line specificity and enzymatic source variability.

Properties

IUPAC Name |

2-(2-fluoro-4,6-dinitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O7/c9-5-1-4(10(14)15)2-6(11(16)17)8(5)18-3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRNUJKDSAWYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OCC(=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951843 | |

| Record name | (2-Fluoro-4,6-dinitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-59-3 | |

| Record name | Acetic acid, 2-(2-fluoro-4,6-dinitrophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC10227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Fluoro-4,6-dinitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.